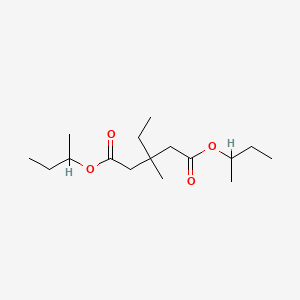
Pentanedioic acid, 3-ethyl-3-methyl-, bis(1-methylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester is an organic compound with the molecular formula C16H30O4 and a molecular weight of 286.41 g/mol . It is a diester derivative of pentanedioic acid, characterized by the presence of ethyl and methyl groups on the pentanedioic acid backbone, and two 1-methylpropyl ester groups.
Vorbereitungsmethoden
The synthesis of 3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester typically involves esterification reactions. One common method is the reaction of 3-ethyl-3-methylpentanedioic acid with 1-methylpropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to drive the esterification to completion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 3-ethyl-3-methylpentanedioic acid and 1-methylpropanol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential pharmacological properties and its use as a building block for drug development.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester depends on the specific application. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific reaction and conditions .
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester can be compared with other similar compounds such as:
3-Methylpentanedioic acid bis(1-methylpropyl) ester: This compound lacks the ethyl group present in 3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester, which can affect its reactivity and physical properties.
3-Ethyl-3-methylpentanedioic acid bis(2-methylpropyl) ester: This compound has a different ester group, which can influence its chemical behavior and applications.
3-Ethyl-3-methylpentanedioic acid bis(1-ethylpropyl) ester: The presence of an ethyl group instead of a methyl group in the ester moiety can lead to variations in its reactivity and use in different industrial applications.
Eigenschaften
Molekularformel |
C16H30O4 |
|---|---|
Molekulargewicht |
286.41 g/mol |
IUPAC-Name |
dibutan-2-yl 3-ethyl-3-methylpentanedioate |
InChI |
InChI=1S/C16H30O4/c1-7-12(4)19-14(17)10-16(6,9-3)11-15(18)20-13(5)8-2/h12-13H,7-11H2,1-6H3 |
InChI-Schlüssel |
NQBKJWNKHYLRNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)CC(C)(CC)CC(=O)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)

![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)

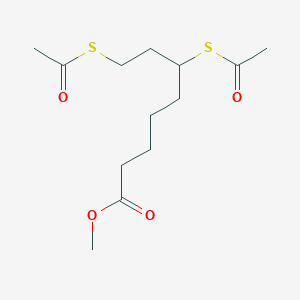


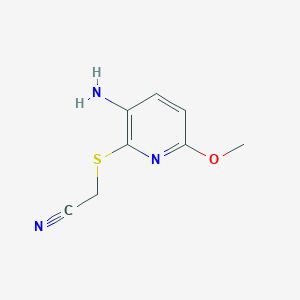
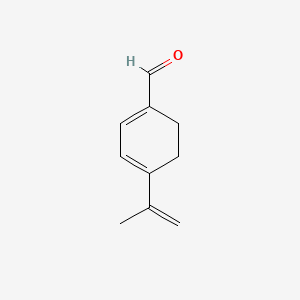
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
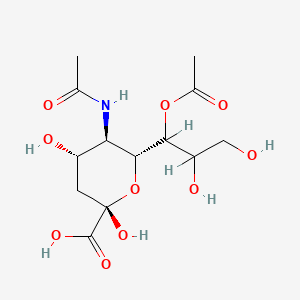
![N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide](/img/structure/B13814025.png)
![Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-](/img/structure/B13814032.png)
